(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediates, such as furan-2-yl and thiophen-2-yl derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the desired product.
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Step 1: Synthesis of Furan-2-yl and Thiophen-2-yl Intermediates
Reagents: Furan, thiophene, appropriate halogenating agents.
Conditions: Reflux in the presence of a catalyst such as palladium on carbon.
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Step 2: Coupling Reaction
Reagents: Furan-2-yl intermediate, thiophen-2-yl intermediate, pyrazin-2-ylmethylamine.
Conditions: Use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Halogenating agents, nucleophiles; conditions: reflux, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yl)acrylamide
- (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(benzothiophen-2-yl)acrylamide
Uniqueness
This compound is unique due to its specific combination of furan, pyrazine, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
(E)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(6-5-12-3-2-10-22-12)19-11-13-16(18-8-7-17-13)14-4-1-9-21-14/h1-10H,11H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXHWHZYOZMSDC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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